![molecular formula C16H10Cl2N2OS B2580032 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-42-6](/img/structure/B2580032.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTB is a thiazole derivative that has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
Anticancer Potentials of Benzothiazole Derivatives
Benzothiazole derivatives have been extensively studied for their anticancer properties. These compounds exhibit a broad spectrum of biological activities, with several derivatives showing promising results against different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the nature and position of substituents on the benzothiazole ring significantly influence its anticancer activity. Various mechanisms, such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation, have been identified as underlying the anticancer effects of benzothiazole derivatives (Pathak et al., 2019).
Pharmacological Activities of Benzothiazole
Benzothiazole and its derivatives have been recognized for their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and anticancer effects. This versatility makes benzothiazole a key scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. The structural simplicity of benzothiazole allows for the creation of diverse chemical libraries, which can be leveraged in drug discovery processes (Bhat & Belagali, 2020).
Environmental and Toxicological Studies
While not directly related to "N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide," research on the environmental occurrence, toxicities, and ecological risks of related compounds, such as benzophenone-3 (BP-3), provides insights into the potential environmental impact and toxicological properties of similar chemical structures. These studies highlight the importance of understanding the physicochemical properties, bioaccumulation potential, and environmental fate of chemical compounds used in consumer products and their potential impacts on aquatic ecosystems (Kim & Choi, 2014).
Mechanism of Action
Target of Action
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has been synthesized for its potential biological activities It’s known that thiazole derivatives, which this compound is part of, have been found to interact with multiple receptors .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its biological activity.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWOEDBFDQUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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